5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-3-cyclopropyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNYFYBBLIUZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CN=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-cyclopropylpyridine with chloroformamidine in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, the use of recyclable catalysts and green chemistry principles can be integrated into the production process to minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), RT, 6–12 hrs | 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfinyl}-N-(2,5-dimethoxyphenyl)acetamide | Mild conditions preserve the thiadiazole ring. Selectivity depends on stoichiometry. |
| Oxidation to sulfone | mCPBA, DCM, 0°C → RT, 24 hrs | 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfonyl}-N-(2,5-dimethoxyphenyl)acetamide | Complete conversion requires excess oxidant. Confirmed via NMR. |
Mechanistic Insight :
-
Sulfur in the -S- group undergoes nucleophilic attack by peroxide, forming sulfoxide intermediates. Further oxidation yields sulfones.
Nucleophilic Substitution at Sulfur
The sulfanyl group participates in displacement reactions with alkyl/aryl halides:
Key Observations :
-
Reactions proceed via SN2 mechanisms in polar aprotic solvents.
-
Steric hindrance from the 2-chlorophenyl group reduces yields in bulky alkyl halides .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
Kinetics :
Functionalization of the Thiadiazole Ring
The 1,2,4-thiadiazole ring undergoes electrophilic substitution and cycloaddition:
SAR Note :
5.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds, including 5-chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, exhibit promising antitumor properties. These compounds have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in nucleotide synthesis and cell proliferation .
Case Study : A study highlighted the synthesis of various analogs that demonstrated effective inhibition of cancer cell lines through the dual targeting of DHFR and TS pathways. The structural modifications on the pyrido[2,3-d]pyrimidine scaffold were essential for enhancing potency .
Anti-inflammatory Effects
The compound has been assessed for anti-inflammatory properties, particularly in models simulating chronic inflammatory conditions. Its mechanism involves the modulation of immune responses and cytokine production .
Case Study : In a recent investigation, the compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders
Emerging research suggests that pyrido[2,3-d]pyrimidine derivatives may play a role in developing treatments for neurological disorders by acting on G protein-coupled receptors (GPCRs). These compounds can serve as allosteric modulators, potentially leading to novel therapeutic strategies for conditions like schizophrenia and depression .
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs differ in substituents on the pyrido-pyrimidinone core, which influence physicochemical properties and bioactivity.
Key Observations :
- Cyclopropyl vs.
Phosphodiesterase-4 (PDE4) Inhibition
- YM976 : A potent PDE4 inhibitor with minimal emetogenic side effects, attributed to its 3-chlorophenyl and diethyl substituents .
- The cyclopropyl group may reduce metabolic degradation compared to YM976’s ethyl groups .
Antimicrobial and Antibiofilm Activity
- Pyrido-Pyrrolo-Pyrimidines: Compounds like 4a and 4b (–7) exhibit antibiofilm activity against S. aureus and P. aeruginosa due to their carboxylic acid substituents and fused pyrrole rings.
- Target Compound : The absence of a fused pyrrole ring may limit direct antimicrobial effects, but the chloro-substituent could enhance membrane penetration .
Biological Activity
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 185.62 g/mol
- CAS Number : 1265634-85-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process includes cyclization and chlorination steps to introduce the chloro and cyclopropyl groups into the pyrido-pyrimidine framework.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using cell viability assays, where it showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| RKO (Colorectal) | 60.70 |
| PC-3 (Prostate) | 49.79 |
| HeLa (Cervical) | 78.72 |
These values indicate that the compound effectively inhibits cell growth in these cancer types, making it a potential candidate for further development as an anticancer agent .
The mechanism of action of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate specific signaling pathways associated with cell cycle arrest and programmed cell death. Further investigations into its genotoxicity and antioxidant properties are ongoing to elucidate its complete mechanism .
Case Studies
A notable study investigated the compound's effects on human tumor cell lines using concentrations ranging from 15 to 150 µM. The results indicated that the compound inhibited more than 50% of cell growth in several tested lines, confirming its potent biological activity .
In another study focusing on structure-activity relationships (SAR), modifications to the cyclopropyl group were shown to significantly impact the biological efficacy of related compounds. This highlights the importance of structural nuances in optimizing pharmacological properties .
Q & A
Q. 1.1. What synthetic strategies are recommended for preparing 5-chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one?
The synthesis typically involves cyclocondensation of cyclopropane-containing precursors with pyrimidine intermediates. For example, and describe methods for analogous dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidines using alkylation of pyrimidinone cores followed by cyclization. Key steps include:
- Regioselective chlorination : Use POCl₃ or PCl₅ to introduce the chlorine atom at position 5 .
- Cyclopropane incorporation : Employ cyclopropane carbonyl chloride or cyclopropyl Grignard reagents to functionalize the pyrimidine ring .
- Optimization : Adjust reaction time, temperature (e.g., 80–120°C), and stoichiometry to improve yields (typically 50–70%) .
Q. 1.2. How can the regiochemistry of the chlorine substituent and cyclopropane group be confirmed?
Regiochemistry is validated via NMR spectroscopy :
- ¹H NMR : The cyclopropyl group’s protons appear as a multiplet at δ ~1.0–1.5 ppm, while the pyrido[2,3-d]pyrimidine scaffold shows aromatic protons at δ ~7.0–8.8 ppm .
- ¹³C NMR : The chlorine-substituted carbon (C-5) exhibits a deshielded signal at δ ~140–150 ppm .
- NOE experiments : Confirm spatial proximity between the cyclopropyl group and adjacent protons .
Q. 1.3. What analytical techniques are critical for purity assessment?
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dechlorinated or over-alkylated derivatives) .
- Elemental analysis : Validate C, H, N content with <0.4% deviation from theoretical values .
- X-ray crystallography : Resolve ambiguous regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. 2.1. How can structure-activity relationships (SAR) be investigated for this compound in kinase inhibition?
- Core modifications : Replace the cyclopropyl group with other substituents (e.g., methyl, allyl) to assess steric and electronic effects on target binding .
- Chlorine positional isomers : Synthesize 7-chloro or 8-chloro analogues to compare inhibitory potency .
- Biological assays : Use kinase profiling panels (e.g., EGFR, BTK) and correlate IC₅₀ values with computational docking studies (e.g., AutoDock Vina) .
Q. 2.2. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?
- Solubility profiling : Use shake-flask methods with DMSO-water or ethanol-hexane systems to measure logP (predicted ~2.5–3.0) .
- Co-solvent optimization : Add 10–20% PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .
- Solid-state analysis : DSC/TGA identifies polymorphs affecting solubility .
Q. 2.3. How can computational modeling predict metabolic stability?
Q. 2.4. What methods address instability in acidic conditions?
- pH-rate profiling : Conduct stability studies in HCl (pH 1–3) to identify degradation pathways (e.g., hydrolysis of the pyrimidinone ring) .
- Protective formulations : Encapsulate in enteric-coated nanoparticles or use buffering agents (e.g., citrate) .
Experimental Design Considerations
Q. 3.1. How to design a robust SAR study for optimizing bioactivity?
Q. 3.2. What protocols validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to the intended kinase by measuring protein thermal stability shifts .
- Western blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for MAPK pathway inhibition) .
Data Contradiction Analysis
Q. 4.1. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Ensure consistent ATP concentrations (e.g., 1 mM vs. 10 µM) and enzyme sources (recombinant vs. cell lysates) .
- Buffer conditions : Compare results in Tris-HCl (pH 7.5) vs. HEPES (pH 7.4), which affect ionization and binding .
4.2. Resolving conflicting cytotoxicity data in cancer cell lines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
